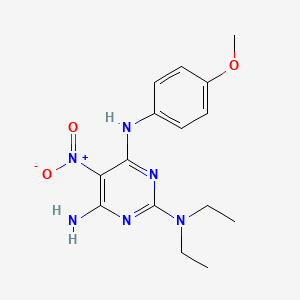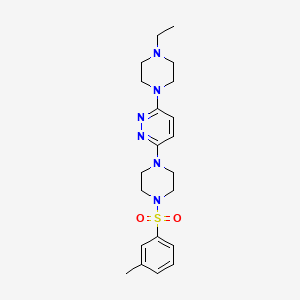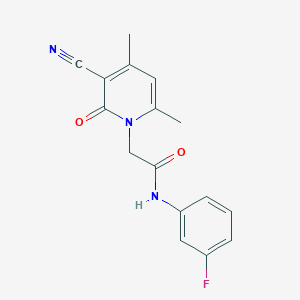
N~2~,N~2~-diethyl-N~4~-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N2-diethyl-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound belonging to the pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with diethyl, methoxyphenyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2-diethyl-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step reactions. One common method includes the reaction of hydrazinyl pyrimidine derivatives with different electrophilic species such as ethyl acetoacetate, ethyl 4,4,4-trifluoro acetoacetate, and phenyl isothiocyanate . These reactions often follow a cyclocondensation mechanism to afford the corresponding derivatives. Additionally, condensation reactions of hydrazine derivatives with various carbonyl compounds under conventional heating or microwave irradiation conditions are employed to produce Schiff base derivatives bearing the pyrimidine moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective methods. The use of microwave-assisted synthesis and other advanced techniques can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N2,N2-diethyl-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The methoxyphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and electrophilic reagents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted pyrimidines and other functionalized pyrimidine derivatives.
Scientific Research Applications
N2,N2-diethyl-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2,N2-diethyl-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors involved in critical biological processes, such as cell cycle regulation and apoptosis. Molecular docking studies have shown that it can interact with cyclin-dependent protein kinase 2 (CDK-2) and B-cell lymphoma 2 (BCL-2), which play key roles in cancer progression .
Comparison with Similar Compounds
Similar Compounds
- N2,N2-diethyl-N4-(4-methoxyphenyl)-N6-(4-methyl-2-nitrophenyl)-1,3,5-triazine-2,4,6-triamine
- N2,N2-diethyl-N4,N4-diphenyl-1,3,5-triazine-2,4,6-triamine
Uniqueness
Compared to similar compounds, N2,N2-diethyl-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine stands out due to its unique substitution pattern on the pyrimidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H20N6O3 |
|---|---|
Molecular Weight |
332.36 g/mol |
IUPAC Name |
2-N,2-N-diethyl-4-N-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C15H20N6O3/c1-4-20(5-2)15-18-13(16)12(21(22)23)14(19-15)17-10-6-8-11(24-3)9-7-10/h6-9H,4-5H2,1-3H3,(H3,16,17,18,19) |
InChI Key |
FYJIWKJLTHBGBU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=C(C(=N1)NC2=CC=C(C=C2)OC)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[({[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11262741.png)
![N-[2-(4-Methoxyphenyl)ethyl]-2-{6-phenylimidazo[2,1-B][1,3]thiazol-3-YL}acetamide](/img/structure/B11262754.png)

![N-(2-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11262760.png)
![3-benzyl-6-(3,4-dimethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11262761.png)
![1-{[5-(4,5-dimethyl-1H-pyrazol-3-yl)thiophen-2-yl]sulfonyl}-4-methylpiperazine](/img/structure/B11262763.png)
![N-[4-(benzyloxy)phenyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11262772.png)
![ethyl 3-[(4-bromophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B11262783.png)
![4-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11262797.png)
![N-(4-Fluorophenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide](/img/structure/B11262812.png)

![N-(2,6-dimethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11262819.png)
![N-(2,5-dimethylphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11262820.png)
![3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B11262831.png)
